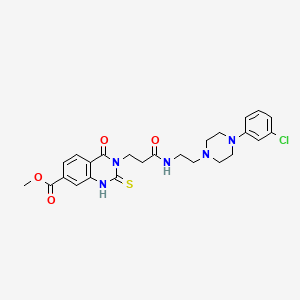
Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H28ClN5O4S and its molecular weight is 530.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been involved in the synthesis and characterization processes aiming at developing new chemical entities with potential biological activities. For instance, new quinazoline derivatives synthesized for antimicrobial studies demonstrated significant interactions with microbial organisms, indicating their potential as antimicrobial agents (Desai, Moradia, & Shihora, 2007). Similarly, the synthesis of quinazolinone and thiazolidinone hybrids highlighted their potential as antimicrobial agents, showcasing the diverse applications of such compounds in the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).
Photophysical Studies
The compound's derivatives have been used in studies focusing on photophysical properties, such as excited-state intramolecular charge transfer, which are crucial for understanding the behavior of such compounds under various conditions. For example, the study of norfloxacin and its derivatives, which share structural similarities with the compound , provided insights into the role of various substituents in the photophysical properties of quinoline derivatives, particularly in the context of intramolecular electron transfer mechanisms (Cuquerella, Miranda, & Bosca, 2006).
Development of Antimicrobial Agents
The structural framework of the compound has contributed to the development of novel antimicrobial agents. Research has shown that derivatives of such complex molecules, especially those incorporating quinazoline and thiazolidinone moieties, exhibit significant antimicrobial activity. This suggests that the compound and its derivatives could serve as key frameworks in the design and synthesis of new antimicrobial drugs, potentially addressing the growing concern of antibiotic resistance (Patel & Shaikh, 2011).
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially have multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists at receptor sites . The specific changes resulting from these interactions would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and cellular context.
Pharmacokinetics
It is known that the piperazine moiety is commonly found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . Therefore, the effects of this compound could potentially span a wide range of molecular and cellular processes.
Eigenschaften
CAS-Nummer |
1114647-58-3 |
|---|---|
Molekularformel |
C25H28ClN5O4S |
Molekulargewicht |
530.04 |
IUPAC-Name |
methyl 3-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28ClN5O4S/c1-35-24(34)17-5-6-20-21(15-17)28-25(36)31(23(20)33)9-7-22(32)27-8-10-29-11-13-30(14-12-29)19-4-2-3-18(26)16-19/h2-6,15-16H,7-14H2,1H3,(H,27,32)(H,28,36) |
InChI-Schlüssel |
AWZMUAHAXKCCCI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2895077.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)
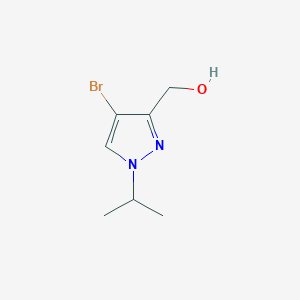
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)
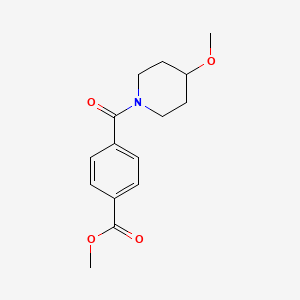
![7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2895086.png)
![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)
![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(2-phenylethyl)thiourea](/img/structure/B2895089.png)
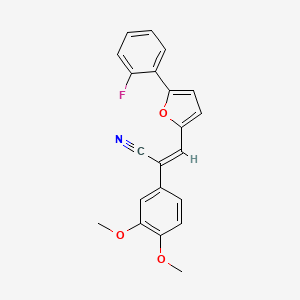
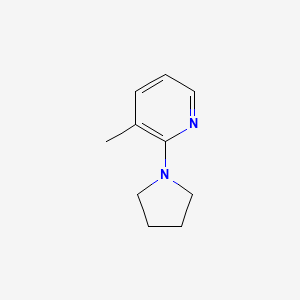

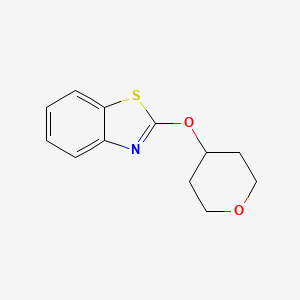

![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)
